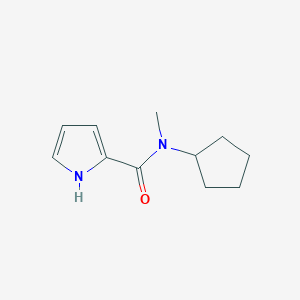
N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide, also known as CPP or CPP-115, is a synthetic drug that belongs to the class of GABA aminotransferase inhibitors. This compound has gained attention in scientific research due to its potential in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizures.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a variety of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizures. Additionally, it has been shown to increase dopamine levels in the brain, which may be responsible for its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, it has been extensively studied in animal models, providing a wealth of data on its potential therapeutic effects. However, its use in human studies is limited due to its unknown safety profile.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115. One area of interest is its potential as a treatment for anxiety disorders. Additionally, there is ongoing research on the safety and efficacy of this compound-115 in humans, which will be important for its eventual use as a therapeutic agent. Finally, there is a need for further studies on the mechanism of action of this compound-115 to better understand its effects on the brain.
Méthodes De Synthèse
N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115 can be synthesized through a multi-step process involving the reaction of cyclopentylamine with methyl acrylate, followed by the formation of an imine intermediate and subsequent reduction with sodium borohydride. The final product is obtained after purification with chromatography techniques.
Applications De Recherche Scientifique
N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide-115 has been extensively studied for its potential as a therapeutic agent for various neurological disorders. In preclinical studies, this compound-115 has shown promising results in reducing seizure activity in animal models of epilepsy. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(9-5-2-3-6-9)11(14)10-7-4-8-12-10/h4,7-9,12H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSGFZKLHIDILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

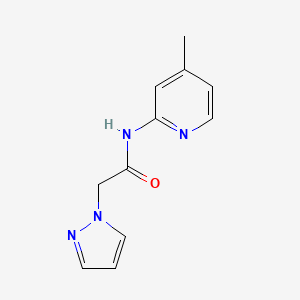
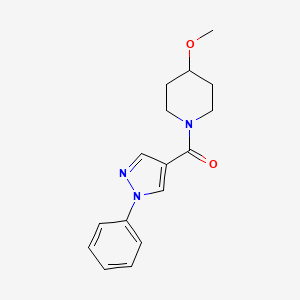

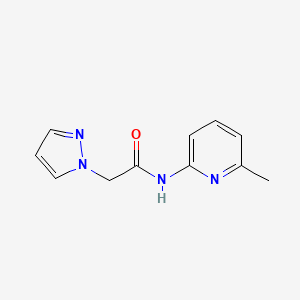
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)
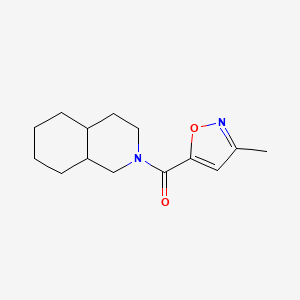
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
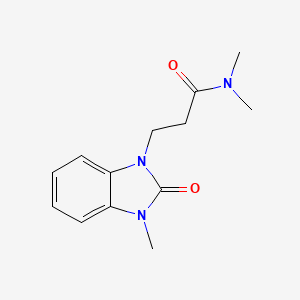
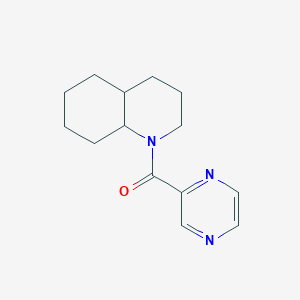
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)


![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
